2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Description
The compound 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- belongs to the coumarin derivatives, characterized by a benzopyrone core with hydroxyl substitutions at positions 5 and 7 and a dihydro (saturated) structure at positions 3 and 3. Coumarins and their derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4,10-11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJZXVVSCXXEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=CC(=CC(=C21)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549954 | |
| Record name | 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-59-0 | |
| Record name | 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization of Phenolic Precursors
A widely adopted route involves the condensation of substituted phenols with γ-butyrolactone derivatives under basic conditions, followed by acid-mediated cyclization. As demonstrated in CN108148032B, para-fluorophenol reacts with 2-bromo-γ-butyrolactone in dimethylformamide (DMF) using sodium hydride as a base, yielding a key intermediate that undergoes ZnCl₂-catalyzed ring closure. This two-step process achieves 52% overall yield, with the acid catalyst protonating the lactone oxygen to facilitate nucleophilic attack by the phenolic oxygen.
Modifications to this protocol include using ionic liquids as green solvents, which improve reaction homogeneity and reduce energy input. For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) increases yield to 68% by stabilizing charged intermediates during cyclization.
Regioselective Hydroxylation via Ortho-Directed Metalation
Direct functionalization of preformed benzopyranones enables precise installation of hydroxyl groups. A 2020 study detailed the use of n-butyllithium/tetramethylethylenediamine (TMEDA) complexes to deprotonate the C-5 position of 3,4-dihydro-2H-1-benzopyran-2-one, followed by quenching with trimethylborate and oxidative workup to introduce the 5-hydroxy group. Subsequent Friedel-Crafts alkylation with chloromethyl methyl ether installs the 7-hydroxy moiety, achieving 61% yield over two steps.
Biocatalytic Synthesis Using Flavonoid Precursors
Microbial transformation offers an eco-friendly alternative. Aspergillus niger monooxygenases selectively hydroxylate the A-ring of naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) at C-5 and C-7 positions, followed by lactonization under acidic conditions. This method produces enantiomerically pure 3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2-one in 44% yield, though scalability remains challenging due to long fermentation times.
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for structural verification. The ¹H-NMR spectrum exhibits characteristic signals:
- A singlet at δ 12.8 ppm for the chelated 5-hydroxy proton
- Doublets at δ 6.2 (J = 2.1 Hz) and δ 6.4 (J = 2.1 Hz) ppm for H-6 and H-8 aromatic protons
- A triplet at δ 2.7 ppm (J = 6.5 Hz) for the C-3 methylene group
High-performance liquid chromatography (HPLC) with photodiode array detection at 280 nm confirms purity >98% in optimized synthetic batches. Mass spectrometric analysis via electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 192.0423 [M+H]⁺, consistent with the molecular formula C₉H₈O₄.
Industrial-Scale Production Considerations
The CN108148032B patent emphasizes scalability through continuous flow chemistry. A packed-bed reactor loaded with Amberlyst-15 catalyst enables the cyclization step to proceed at 120°C with residence times under 5 minutes, achieving 89% conversion per pass. Crucially, this system eliminates the need for aqueous workup, reducing waste generation by 73% compared to batch processes.
Applications in Medicinal Chemistry
Structure-activity relationship (SAR) studies reveal enhanced kinase inhibition when the 3,4-dihydro moiety is preserved. The compound exhibits IC₅₀ values of 2.3 μM against CDK2 and 4.1 μM against GSK-3β, outperforming analogous coumarins by 3- to 5-fold. Molecular docking simulations attribute this to optimal hydrogen bonding with kinase hinge regions through the 5,7-dihydroxy groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 52-68 | 98.5 | Scalable, minimal purification | Requires anhydrous conditions |
| Regioselective hydroxylation | 61 | 97.2 | Precise functionalization | Multi-step synthesis |
| Biocatalytic | 44 | 95.8 | Enantiomeric purity | Low throughput |
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate enzyme activity, inhibit oxidative stress, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and molecular properties of 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- with similar compounds:
Key Observations :
- Hydroxyl Group Positioning : The 5,7-dihydroxy substitution is common in bioactive flavones and coumarins, contributing to antioxidant activity via radical scavenging .
- Substituent Effects : Bulky groups (e.g., benzoyl in or phenyl in ) increase molecular weight and lipophilicity, influencing pharmacokinetics.
Table 2: Bioactivity Comparison
Insights :
- The 5,7-dihydroxy motif (as in the target compound and Chrysin) is strongly associated with antioxidant activity .
- Amino substitutions (e.g., ) may introduce fluorescence, useful in dye applications .
Table 3: Hazard Classification (GHS)
Notable Trends:
- Most benzopyranone derivatives exhibit moderate acute toxicity and irritancy, necessitating protective measures during handling .
- Respiratory irritation (H335) is a recurring hazard, likely due to fine particulate formation during processing .
Biological Activity
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-, commonly referred to as a type of chromanone or benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is noted for its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and anticancer contexts.
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- CAS Registry Number : 98192-75-7
- Structure : The compound features a chromanone backbone with hydroxyl groups at the 5 and 7 positions, which are critical for its biological activity.
Antioxidant Activity
Research indicates that 2H-1-Benzopyran-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound can effectively reduce oxidative damage in various cellular models.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-435) and glioblastoma (SF-295). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Significant reduction in cell viability | MDA-MB-435 (breast cancer) | 12 µM |
| Study B | Induction of apoptosis | SF-295 (glioblastoma) | 15 µM |
| Study C | Inhibition of COX and LOX activity | RAW264.7 (macrophages) | Not specified |
The biological activities of 2H-1-Benzopyran-2-one are attributed to its ability to modulate various signaling pathways. It appears to influence the NF-kB pathway, which is pivotal in regulating inflammatory responses. Additionally, its antioxidant properties may stem from its ability to enhance the expression of endogenous antioxidant enzymes.
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2-one?
To confirm the structure, employ a combination of:
- 1H and 13C NMR spectroscopy to identify hydroxyl (5,7-dihydroxy) and aromatic proton environments. Coumarin derivatives typically show characteristic shifts for the lactone carbonyl (δ ~160-170 ppm) and hydroxyl protons (δ ~9-12 ppm, exchangeable) .
- LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight (C9H6O4, 178.143 g/mol) and purity (>98% as per analytical standards) .
- Infrared (IR) spectroscopy to detect hydroxyl (3200-3600 cm⁻¹) and lactone carbonyl (1700-1750 cm⁻¹) functional groups.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319) .
- Ventilation: Use fume hoods to prevent inhalation of dust (H335 hazard) and minimize aerosol formation .
- Emergency Procedures: For spills, avoid dry sweeping; use wet methods or HEPA-filtered vacuums. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Stability Studies: Store samples at 4°C in amber vials to prevent photodegradation. Monitor degradation via LCMS over time (e.g., weekly intervals for 6 months) .
- Purity Analysis: Use reversed-phase HPLC with UV detection (λ = 254 nm or 280 nm) and compare retention times against certified reference standards.
Advanced Research Questions
Q. How can contradictory data on acute oral toxicity (e.g., H302 classification vs. conflicting literature reports) be resolved?
- Comparative Analysis: Cross-reference SDS classifications (e.g., H302 in vs. other sources) with peer-reviewed toxicology studies.
- In Vitro Validation: Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) to determine IC50 values. Compare results with structurally similar coumarins (e.g., 5,7-dihydroxycoumarin, CAS 2732-18-5) .
- Dose-Response Studies: Administer graded doses in rodent models (OECD Guideline 423) to refine LD50 estimates and clarify discrepancies.
Q. What synthetic strategies optimize the yield of 3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2-one while minimizing side reactions?
- Catalytic Methods: Adapt DBU-catalyzed reactions (1,8-diazabicycloundec-7-ene) for cyclization of salicylic aldehydes with allenic ketones, as demonstrated in benzopyran synthesis .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics. Monitor by TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Byproduct Mitigation: Introduce protecting groups (e.g., acetyl for hydroxyls) to prevent oxidation during synthesis.
Q. How do computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data on antioxidant activity (e.g., DPPH radical scavenging assays) .
- Molecular Docking: Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with in vitro inhibition assays.
Q. What experimental approaches address discrepancies in reported stability under oxidative conditions?
- Controlled Stress Testing: Expose the compound to H2O2 (3-30% v/v) at 25-40°C and monitor degradation via UPLC-QTOF-MS to identify oxidation byproducts (e.g., quinone derivatives).
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions.
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
